molecular formula C18H17N3O2S2 B2943904 N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 330190-44-8

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2943904
CAS No.: 330190-44-8
M. Wt: 371.47
InChI Key: WOXJXLGTRLCQCH-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound with a molecular formula of C18H17N3O2S2 and a molecular weight of 371.47 g/mol. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring. Subsequent functionalization introduces the carbamoyl and benzothiazole groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and reagents are carefully selected to optimize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the production of materials with specific characteristics, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other benzothiazoles and benzothiophenes. Similar compounds include:

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-pyrazolecarboxamide

  • N-(3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate)

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-9-6-7-12-10(8-9)14(15(19)22)17(24-12)21-16(23)18-20-11-4-2-3-5-13(11)25-18/h2-5,9H,6-8H2,1H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXJXLGTRLCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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